Mandelic acid

Vue d'ensemble

Description

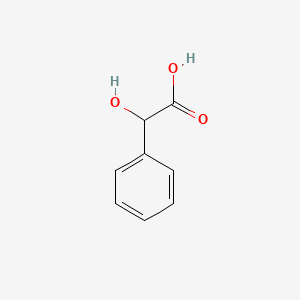

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. Mandelonitrile can be synthesized by reacting benzaldehyde with sodium bisulfite to form the corresponding adduct, which is then reacted with sodium cyanide . The hydrolysis of mandelonitrile with hydrochloric acid yields this compound .

Industrial Production Methods: In industrial settings, this compound can also be produced by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone. Another method involves heating phenylglyoxal with alkalis . These methods are scalable and suitable for large-scale production.

Analyse Des Réactions Chimiques

Chemical Reactions Involving Mandelic Acid

This compound participates in various chemical reactions, which can be categorized as follows:

Oxidation Reactions

This compound can be oxidized to produce several products:

-

Phenylglyoxylic Acid : This is achieved using oxidizing agents like potassium permanganate or hydrous manganese oxide under acidic conditions. The reaction typically involves two mole-equivalents of electrons .

-

Benzoylformic Acid : Oxidation with agents such as benzimidazolium fluorochromate leads to this product .

Reduction Reactions

This compound can also undergo reduction:

-

Phenylglycolic Acid : This reduction can be performed using reducing agents like sodium borohydride .

Substitution Reactions

This compound is capable of undergoing substitution reactions:

-

Esterification : It reacts with alcohols in the presence of acid catalysts to form esters.

Alkylation Reactions

Recent studies have highlighted the selective alkylation of this compound to produce diarylacetic acids using zeolite catalysts, demonstrating multiple reaction pathways depending on the reaction conditions and catalysts used .

Oxidation Mechanism

The oxidation mechanism typically involves the formation of a chromate ester, followed by decomposition into the corresponding oxoacid. This process has been studied extensively using various solvents to optimize yields .

Kinetics of Oxidation

The kinetics of this compound oxidation have been characterized under different conditions, revealing first-order kinetics with respect to both this compound and oxidants like N-bromoanisamide in acetic acid media .

Enantioselective Reactions

This compound's chiral nature allows for enantioselective reactions, which are crucial in pharmaceutical applications. Techniques such as circular dichroism spectroscopy are employed to analyze these reactions .

Table 2: Kinetic Parameters for Oxidation Reactions

| Condition | Rate Constant (k) × min |

|---|---|

| Temperature (308 K) | 4.053 |

| Temperature (313 K) | 5.866 |

| Temperature (318 K) | 8.176 |

| Temperature (323 K) | 12.039 |

Applications De Recherche Scientifique

Acne Treatment

Mandelic acid has been extensively studied for its efficacy in treating acne. A comparative study highlighted that a 40% this compound formulation showed significant improvement in acne severity when compared to a 30% salicylic acid treatment. Specifically, 42% of participants in the salicylic group reported good improvement compared to only 18% in the mandelic group . Furthermore, a regimen involving 45% this compound applied biweekly for 12 weeks resulted in notable reductions in acne lesions and skin inflammation .

Hyperpigmentation and Melasma

This compound is effective in addressing hyperpigmentation issues such as melasma. Research indicates that a 10% this compound lotion can lead to a 50% improvement in melasma within four weeks of treatment . The acid's ability to inhibit melanin production and promote even skin tone makes it a preferred choice for patients with post-inflammatory hyperpigmentation .

Skin Rejuvenation

The compound is also recognized for its skin rejuvenation properties. Clinical trials have shown that topical application of this compound can enhance skin elasticity by approximately 25.4% and firmness by about 23.8% after four weeks of treatment . These findings suggest that this compound can effectively combat signs of aging, making it a valuable ingredient in anti-aging skincare formulations.

Chemical Peels

This compound is commonly used in chemical peels due to its gentle nature and effectiveness across various skin types. Studies comparing this compound peels with glycolic acid peels found that both treatments were effective for managing active acne and post-acne scarring; however, this compound peels were better tolerated by patients . The lower irritation levels associated with this compound make it suitable for sensitive skin types.

Chiral Inversion Studies

Research into the metabolic pathways of this compound has revealed insights into its chiral inversion processes within the human body. A study indicated that S-mandelic acid undergoes rapid chiral inversion to R-mandelic acid through specific enzymatic pathways, which may have implications for drug metabolism and efficacy . Understanding these pathways is crucial for developing therapeutic agents that utilize this compound.

Antimicrobial Properties

This compound exhibits antimicrobial properties, making it useful in formulations aimed at preventing bacterial infections, particularly in dermatological applications. Methenamine mandelate, a derivative of this compound, has been noted for its urinary antibacterial effects, converting to formaldehyde under acidic conditions in urine, which aids in infection control .

Comparative Efficacy Table

Mécanisme D'action

Mandelic acid exerts its effects through several mechanisms:

Exfoliation: It breaks down the bonds between dead skin cells, promoting cell turnover and resulting in a smoother and brighter complexion.

Antimicrobial Properties: this compound has antimicrobial properties, making it effective against acne-causing bacteria.

Tyrosinase Inhibition: It acts as a tyrosinase inhibitor, blocking the production of melanin and helping to reduce hyperpigmentation.

Comparaison Avec Des Composés Similaires

- Glycolic acid

- Malic acid

- Lactic acid

- Citric acid

Mandelic acid stands out due to its gentle nature and effectiveness in treating sensitive skin and acne-prone conditions.

Activité Biologique

Mandelic acid, an alpha-hydroxy acid (AHA), is recognized for its diverse biological activities, particularly in dermatology and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a chiral compound with the molecular formula CHO. It exists in two enantiomeric forms: S-mandelic acid and R-mandelic acid. The S-form is predominantly used in clinical applications due to its superior efficacy and safety profile.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. A study evaluated its effectiveness against six bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Listeria monocytogenes ATCC 13932 | Positive | 2 mg/mL |

| Staphylococcus aureus ATCC 25923 | Positive | 1 mg/mL |

| Bacillus subtilis ATCC 6633 | Positive | 2 mg/mL |

| Escherichia coli ATCC 25922 | Negative | 4 mg/mL |

| Salmonella Typhimurium ATCC 14028 | Negative | 4 mg/mL |

| Candida albicans ATCC 10231 | Yeast | >5 mg/mL |

The study highlighted that this compound showed greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which demonstrated higher resistance .

Dermatological Applications

This compound is widely used in chemical peels for treating acne vulgaris and hyperpigmentation. A comparative study assessed the efficacy of 40% this compound peels versus 30% salicylic acid peels:

- Participants : 100 individuals with mild-to-moderate acne.

- Duration : Six sessions over twelve weeks.

- Results :

- Mean MAS (Michaelsson Acne Score) improvement for this compound: from 20.16 to 4.95 (75.92% improvement).

- Mean MAS improvement for salicylic acid: from 22.80 to 6.64 (72.96% improvement).

- Adverse effects were reported slightly more in the salicylic group (24% vs. 12% for this compound) but were not statistically significant .

Efficacy on Skin Quality

A clinical trial evaluated the effects of topical this compound on skin elasticity and firmness:

- Participants : 24 patients aged 42-68 years.

- Method : Topical application twice daily for four weeks.

- Results :

Chiral Inversion Studies

Research has shown that S-mandelic acid can undergo chiral inversion to R-mandelic acid through specific enzymatic pathways. This process is important for understanding the metabolism of this compound in humans and its pharmacokinetics .

Propriétés

IUPAC Name |

2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32518-00-6, Array | |

| Record name | Poly(mandelic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023234 | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-64-2, 611-72-3 | |

| Record name | Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.